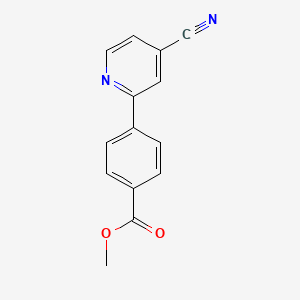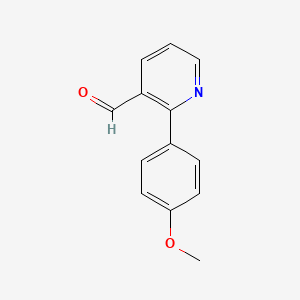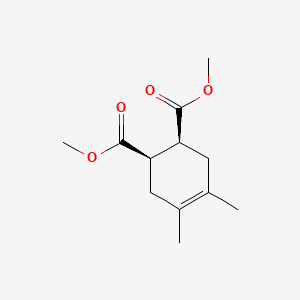
dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, also known as DMDD, is an organic compound belonging to the family of cyclohexene derivatives. It is a colorless liquid and is used as an intermediate in the production of various pharmaceuticals, insecticides, and other chemicals. DMDD has a wide range of applications in the scientific field, including its use in the synthesis of other compounds, as a catalyst in metal-catalyzed reactions, and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation can yield a variety of industrially relevant intermediates, such as cyclohex-2-en-1-ol and cyclohex-2-en-1-one, through controllable and selective catalytic processes. This oxidation is crucial for synthesizing compounds with specific oxidation states and functional groups, highlighting the significance of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate in chemical synthesis and industry applications (Cao et al., 2018).
Environmental and Toxicological Studies
Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate's structural analogs, such as dimethyl 1,4-cyclohexanedicarboxylate, have been studied for their environmental impact and toxicological profiles. Research suggests these compounds exhibit low to moderate acute and subchronic oral toxicity, indicating potential environmental safety under specific conditions (Paustenbach et al., 2015).
Alternative Fuels
Research into dimethyl ether (DME), a compound related by functional group similarity to dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, explores its use as an alternative to conventional diesel fuel. Studies demonstrate DME's potential for reducing emissions in compression ignition engines, underscoring the relevance of structurally related compounds in renewable energy applications (Park & Lee, 2014).
Food Packaging Materials
The analysis of phthalate esters in food packaging, which are structurally related to dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, underscores the importance of understanding the health implications of chemicals used in consumer products. Recent studies tabulate results from novel research on phthalates in food matrices, highlighting the need for safe packaging materials (Harunarashid et al., 2017).
Health Benefits and Pharmacology
Recent research into compounds structurally similar to dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, such as 4,4-dimethyl phytosterols, reveals significant health benefits. These compounds have been shown to exert beneficial effects on disease prevention, emphasizing the pharmacological potential of structurally related molecules (Zhang et al., 2019).
Membrane Stability
The effects of dimethyl sulphoxide (DMSO) on biomembranes' stability and dynamics provide insights into how structurally related compounds, including dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate, might interact with biological systems. This research aids in understanding the cryoprotective and cell fusogenic properties of such compounds (Yu & Quinn, 1998).
Propiedades
IUPAC Name |
dimethyl (1R,2S)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHIJXHHLHRAL-AOOOYVTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@@H]([C@@H](C1)C(=O)OC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377625 |
Source


|
| Record name | 11P-149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate | |
CAS RN |
55264-91-0 |
Source


|
| Record name | 11P-149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

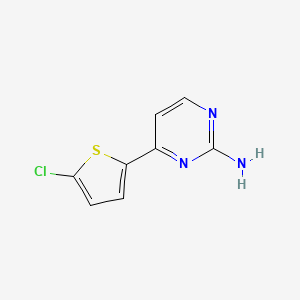
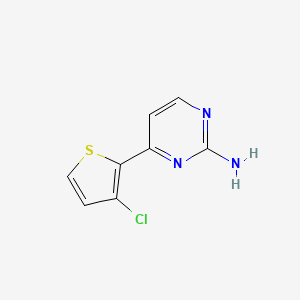
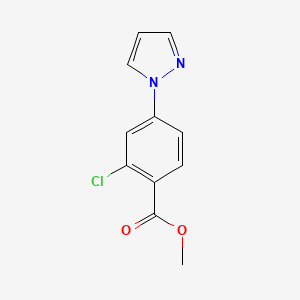
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
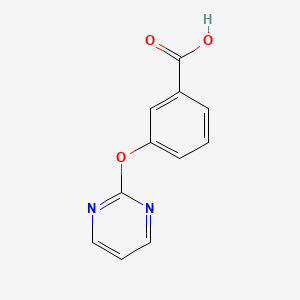
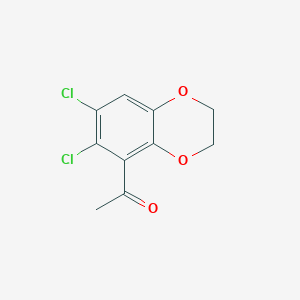
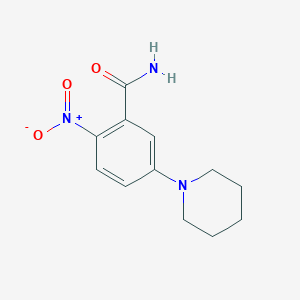
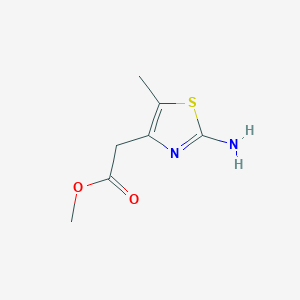
![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)
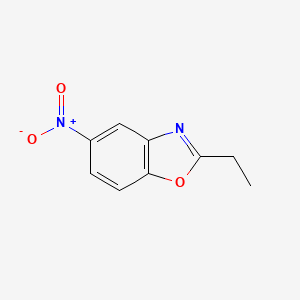
![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)
